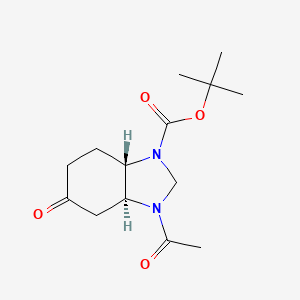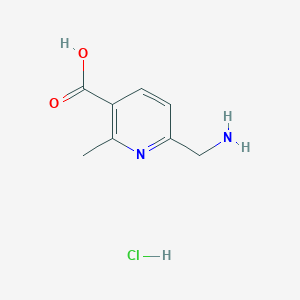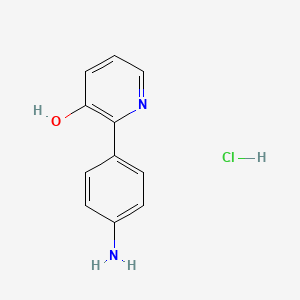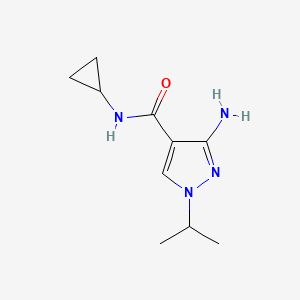![molecular formula C16H17N3O2 B11733395 N-[4-(dimethylamino)phenyl]-1-(phenylcarbamoyl)methanimine oxide](/img/structure/B11733395.png)
N-[4-(dimethylamino)phenyl]-1-(phenylcarbamoyl)methanimine oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(dimethylamino)phenyl]-1-(phenylcarbamoyl)methanimine oxide is a complex organic compound known for its unique chemical properties and potential applications in various scientific fields This compound features a dimethylamino group attached to a phenyl ring, which is further connected to a phenylcarbamoyl group through a methanimine oxide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(dimethylamino)phenyl]-1-(phenylcarbamoyl)methanimine oxide typically involves multi-step organic reactions. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with phenyl isocyanate under controlled conditions to form the intermediate N-[4-(dimethylamino)phenyl]-1-(phenylcarbamoyl)methanimine. This intermediate is then oxidized using appropriate oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure efficient synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Types of Reactions:
Oxidation: The compound can undergo further oxidation reactions, potentially forming more complex oxides.
Reduction: Reduction reactions can convert the compound back to its intermediate forms or other reduced derivatives.
Substitution: The phenyl and dimethylamino groups can participate in electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products:
Oxidation: Higher oxides or quinone derivatives.
Reduction: Reduced amines or alcohols.
Substitution: Substituted phenyl or dimethylamino derivatives.
Scientific Research Applications
N-[4-(dimethylamino)phenyl]-1-(phenylcarbamoyl)methanimine oxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenylcarbamoyl group can engage in π-π stacking and hydrophobic interactions. These interactions can influence enzyme activity, receptor binding, and other biochemical pathways, making the compound useful in various research applications.
Comparison with Similar Compounds
- N-[4-(dimethylamino)phenyl]-1-(phenylcarbamoyl)methanimine
- N-[4-(dimethylamino)phenyl]-1-(phenylcarbamoyl)methanimine oxide derivatives
Comparison: this compound is unique due to its specific methanimine oxide linkage, which imparts distinct chemical reactivity compared to its analogs. The presence of the dimethylamino group enhances its solubility and reactivity, making it more versatile in various chemical reactions and applications.
Properties
IUPAC Name |
2-anilino-N-[4-(dimethylamino)phenyl]-2-oxoethanimine oxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-18(2)14-8-10-15(11-9-14)19(21)12-16(20)17-13-6-4-3-5-7-13/h3-12H,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPDPIHDXAKFQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)[N+](=CC(=O)NC2=CC=CC=C2)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methoxy-4-[({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol](/img/structure/B11733321.png)


![5-[1-(propan-2-yl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B11733336.png)


![2-({[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol](/img/structure/B11733371.png)
![1-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-amine](/img/structure/B11733377.png)
![N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1,3-dimethyl-1H-pyrazol-4-amine](/img/structure/B11733380.png)
![ethyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11733385.png)
![N-[(2,5-difluorophenyl)methyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B11733387.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine](/img/structure/B11733390.png)
